molecular formula C18H18N4O3S B2980416 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2034261-05-5

4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2980416
CAS No.: 2034261-05-5
M. Wt: 370.43
InChI Key: LGXRNYJNCOXMEA-UHFFFAOYSA-N
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Description

4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of derivatives of quinazolin-3(4H)-yl compounds has been a subject of extensive research due to their potential biological activities. Studies have developed convergent, stereoselective, and economical syntheses for these compounds, demonstrating the assembly of the final drug substance through various routes, including Rh-catalyzed asymmetric hydrogenation and biocatalytic processes (Cann et al., 2012). Furthermore, research on the synthesis of fluoroquinolone-based 4-thiazolidinones (Patel & Patel, 2010) and the creation of benzodifuranyl derivatives as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020) showcase the diverse chemical modifications possible with quinazolinone frameworks.

Biological Activities

Quinazolinone derivatives have been studied for their antimicrobial properties, with several compounds showing promising antifungal and antibacterial activities. For instance, novel 1,2,4-triazole derivatives (Bektaş et al., 2007) and thiazolidinone derivatives (Patel & Patel, 2010) have been synthesized and tested for their efficacy against various microorganisms. Moreover, quinazolinone derivatives with a thiazole ring (Selvakumar & Elango, 2017) showed good antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents.

Pharmacological Applications

The research also extends to the pharmacological domain, where quinazolinone derivatives have been evaluated for their potential as anti-inflammatory, analgesic, and anticancer agents. The synthesis of novel benzodifuranyl derivatives (Abu‐Hashem et al., 2020) and their evaluation as COX-1/COX-2 inhibitors demonstrate the therapeutic relevance of these compounds. Additionally, the development of dihydropyrimidinone derivatives containing piperazine/morpholine moiety (Bhat et al., 2018) through a Biginelli synthesis showcases the innovative approaches taken to enhance the biological efficacy and solubility of these compounds.

Properties

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-16-13-4-1-2-5-14(13)19-18(25)22(16)12-7-9-21(10-8-12)17(24)20-15-6-3-11-26-15/h1-6,11-12H,7-10H2,(H,19,25)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXRNYJNCOXMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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